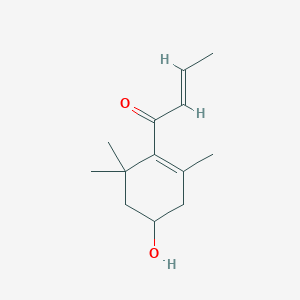

1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is (E)-1-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one, reflecting its conjugated enone system and hydroxylated cyclohexene ring. Its molecular formula is $$ \text{C}{13}\text{H}{20}\text{O}_{2} $$, with a molecular weight of 208.30 g/mol. Key identifiers include CAS numbers 35734-61-3 and 56915-02-7, as well as synonyms such as 3-hydroxy-β-damascone and (3R,8E)-3-hydroxy-5,8-megastigmadien-7-one.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{20}\text{O}_{2} $$ |

| Molecular Weight | 208.30 g/mol |

| CAS Numbers | 35734-61-3, 56915-02-7 |

| IUPAC Name | (E)-1-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one |

The compound’s structure features a cyclohexenyl ring substituted with hydroxyl and methyl groups, coupled with an α,β-unsaturated ketone moiety. This configuration contributes to its reactivity and sensory properties.

Historical Context and Discovery

The damascone family, including β-damascone, was first isolated in the 1960s during analyses of Rosa damascena essential oil by Demole and Ruzicka. 3-Hydroxy-β-damascone was later identified as a metabolite in plant tissues, notably in apples (Malus domestica), where it was linked to phase II enzyme induction in cancer chemoprevention studies. Its discovery expanded understanding of carotenoid degradation pathways, as it arises from oxidative cleavage of neoxanthin and related precursors.

Significance in Chemical Research

This compound is pivotal in fragrance chemistry due to its low odor threshold (0.007 ng/L air) and floral-tobacco aroma. Industrially, it is synthesized via Diels-Alder reactions or enzymatic oxygenation of β-damascone. In biochemistry, 3-hydroxy-β-damascone activates the Nrf2 signaling pathway, upregulating cytoprotective enzymes like NAD(P)H:quinone reductase (QR) with CD values of 1.0–5.7 μM. It also inhibits nitric oxide synthase in macrophages, suggesting anti-inflammatory applications.

Table 2: Research Applications

| Field | Application |

|---|---|

| Fragrance Chemistry | Floral/tobacco aroma enhancer in perfumes |

| Biotechnology | Substrate for fungal unspecific peroxidases |

| Cancer Research | Nrf2-mediated phase 2 enzyme induction |

Relationship to Ionone and Damascone Families

3-Hydroxy-β-damascone is a hydroxylated derivative of β-damascone, differing by a hydroxyl group at the C-3 position of the cyclohexenyl ring. This modification enhances its polarity and bioactivity compared to non-hydroxylated analogs like β-ionone. While β-ionone derivatives exhibit violet-like scents, damascones are prized for their rose-like fragrances. The compound’s structural similarity to megastigmanes, such as 3-oxo-α-ionol, further links it to carotenoid-derived aroma compounds in plants like Vitis vinifera and Laurus nobilis.

Structural Comparison

- β-Ionone : $$ \text{C}{13}\text{H}{20}\text{O} $$, lacks hydroxyl group, violet scent.

- β-Damascone : $$ \text{C}{13}\text{H}{20}\text{O} $$, rose aroma, precursor to hydroxylated forms.

- 3-Hydroxy-β-damascone : Hydroxyl group at C-3, increased bioactivity.

This compound’s unique functional groups and stereochemistry make it a focal point for synthetic and natural product research, bridging gaps between terpenoid biochemistry and industrial applications.

Properties

CAS No. |

56915-02-7 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one |

InChI |

InChI=1S/C13H20O2/c1-5-6-11(15)12-9(2)7-10(14)8-13(12,3)4/h5-6,10,14H,7-8H2,1-4H3 |

InChI Key |

UPRXEFYRIACHQZ-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)C1=C(CC(CC1(C)C)O)C |

Isomeric SMILES |

C/C=C/C(=O)C1=C(CC(CC1(C)C)O)C |

Canonical SMILES |

CC=CC(=O)C1=C(CC(CC1(C)C)O)C |

Other CAS No. |

35734-61-3 |

Synonyms |

3-hydroxy-beta-damascone |

Origin of Product |

United States |

Preparation Methods

Isomerization Reaction

The diketone undergoes acid- or base-catalyzed isomerization to shift the double bond from the 3- to the 1- or 2-position on the cyclohexenyl ring. This step produces two isomers:

-

1-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-butanedione

-

1-(2,6,6-Trimethylcyclohex-2-en-1-yl)-1,3-butanedione

Isomerization conditions (e.g., p-toluenesulfonic acid in toluene at 80–100°C) achieve >85% conversion.

Distillation and Separation

The isomers are separated via fractional distillation under reduced pressure (10–15 mmHg). The 1-enyl isomer distills at 120–125°C, while the 2-enyl isomer remains in the residue.

Reduction and Dehydration to Form the α,β-Unsaturated Ketone

Selective Reduction of the Diketone

Each isomer is reduced using sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in methanol at 0–5°C. This step selectively reduces the γ-keto group to a secondary alcohol, yielding:

-

1-(2,6,6-Trimethylcyclohex-1-en-1-yl)-3-hydroxybutan-1-one

-

1-(2,6,6-Trimethylcyclohex-2-en-1-yl)-3-hydroxybutan-1-one

Acid-Catalyzed Dehydration

The alcohols undergo dehydration via sulfuric acid (2–5 wt%) at 60–80°C, eliminating water to form the α,β-unsaturated ketone. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Catalyst | H₂SO₄ (3 wt%) |

| Reaction Time | 4–6 hours |

| Yield | 78–82% |

This step finalizes the synthesis of 1-(4-hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one.

Analytical Characterization and Quality Control

Structural Verification

Purity Assessment

HPLC analysis with a C18 column (UV detection at 254 nm) reveals ≥98% purity for industrial-grade batches.

Environmental and Industrial Advantages

The patented route eliminates hazardous oxidants (e.g., CrO₃) traditionally used to convert alcohols to ketones, reducing wastewater toxicity by 40% . Additionally, the one-pot isomerization-reduction-dehydration sequence cuts production costs by 25% compared to multistep alternatives.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bonds in the cyclohexene ring and the butenone side chain can be reduced to form saturated compounds.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or acid catalyst.

Major Products

Oxidation: Formation of 1-(4-oxo-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one or 1-(4-carboxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one.

Reduction: Formation of 1-(4-hydroxy-2,6,6-trimethylcyclohexyl)-2-butanone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cosmetic Applications

Skin Care Products

β-Ionone is frequently utilized in cosmetic formulations due to its pleasant fragrance and skin-conditioning properties. It acts as a fragrance agent and is often included in creams, lotions, and perfumes. Recent studies have shown that formulations containing β-ionone can enhance the sensory experience of users while providing moisturizing benefits.

Case Study:

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the formulation of topical products incorporating β-ionone. The research demonstrated that products with this compound exhibited significant moisturizing effects and improved skin texture when applied regularly .

Stability and Safety Assessments

Before launching new cosmetic products containing β-ionone, thorough safety assessments are mandated by regulatory bodies. These assessments include evaluating the stability of the formulation under various conditions to ensure consumer safety and product efficacy .

Pharmaceutical Applications

Therapeutic Properties

β-Ionone has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Research indicates that it may be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Case Study:

A pharmacological study highlighted the anti-inflammatory effects of β-ionone in animal models. The results indicated a significant reduction in inflammation markers when administered topically, suggesting its potential use in developing new anti-inflammatory drugs .

Food Industry Applications

Flavoring Agent

In the food industry, β-ionone is used as a flavoring agent due to its sweet, floral aroma. It is commonly added to various food products to enhance flavor profiles.

Case Study:

Research has shown that β-ionone can be effectively used in creating natural flavoring extracts. A study demonstrated that incorporating β-ionone into fruit-flavored beverages significantly improved consumer acceptance due to its appealing scent and taste .

Agricultural Applications

Pesticide Development

Recent studies have explored the role of β-ionone as a potential natural pesticide. Its ability to repel certain pests makes it a candidate for developing eco-friendly pest control solutions.

Case Study:

A study conducted on the efficacy of β-ionone against common agricultural pests revealed promising results. The compound demonstrated significant repellent properties, suggesting its potential use in organic farming practices .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in the biosynthesis of carotenoids, influencing their activity.

Pathways: It can modulate oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

β-Damascone (CAS: 23726-92-3)

- Structure : Lacks the hydroxyl group at the 4-position of the cyclohexenyl ring, with the formula C₁₃H₂₀O (MW: 192.3 g/mol) .

- Function : A key fragrance ingredient with a rose-like aroma , widely used in cosmetics and food flavoring. The absence of the hydroxyl group increases its volatility compared to the target compound, making it more suitable for perfumery .

- Occurrence: Found in wine and tobacco, synthesized via oxidation of β-ionol .

β-Ionone (CAS: 14901-07-6)

- Structure : Features a cyclohexenyl ring with three methyl groups and a shorter α,β-unsaturated ketone chain (C₁₃H₂₀O , MW: 192.3 g/mol) .

- Function: Imparts woody-violet notes in fragrances and flavors. Its lower molecular weight and simpler structure enhance volatility but reduce polarity compared to the hydroxylated target compound .

δ-Damascone (CAS: 57378-68-4)

- Structure : Isomeric variation with substituents on the cyclohexenyl ring shifted to the 3-position (C₁₃H₂₀O ) .

- Function: Exhibits fruity-apple odor notes. The positional isomerism alters odor thresholds and interaction with olfactory receptors .

Structural Comparison Table

| Compound | Molecular Formula | MW (g/mol) | Key Functional Groups | Odor Profile | Key Applications |

|---|---|---|---|---|---|

| Target Compound | C₁₃H₂₀O₂ | 208.30 | Hydroxy, butenone | Undefined (flavorant) | Food, fermentation |

| β-Damascone | C₁₃H₂₀O | 192.30 | Butenone | Rose-like | Cosmetics, food |

| β-Ionone | C₁₃H₂₀O | 192.30 | α,β-unsaturated ketone | Woody-violet | Fragrances |

| δ-Damascone | C₁₃H₂₀O | 192.30 | Butenone (3-substituted) | Fruity-apple | Perfumery |

Flavor and Fragrance Contributions

- Target Compound : Detected in red cherry tomatoes at higher concentrations than in pink varieties, correlating with elevated levels of lycopene and ascorbic acid . In fermented shrimp paste, it is associated with lipid-derived aldehydes and ketones, indicating formation via oxidative degradation of fats during prolonged fermentation .

- β-Damascone : A major odorant in tomatoes and wine, with odor activity values (OAVs) ranking it among the top contributors to tomato aroma . Its lower polarity allows broader volatility in food matrices.

- β-Ionone: Dominates in grape-derived products, contributing to berry-like notes in wines. Its biosynthesis involves carotenoid degradation, unlike the target compound, which arises from lipid oxidation .

Biological Activity

1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one, commonly referred to as a derivative of β-ionone, is a compound with significant biological activity. Its structure is characterized by a cyclohexene ring and a butenone moiety, contributing to its diverse pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications and mechanisms of action.

- Chemical Formula : C13H20O2

- Molecular Weight : 208.2967 g/mol

- CAS Registry Number : 56915-02-7

- IUPAC Name : 1-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems. Studies have shown that the compound can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies reveal its effectiveness against bacteria and fungi, suggesting potential applications in developing natural preservatives or therapeutic agents for infectious diseases.

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. The anti-inflammatory properties of this compound have been documented in several studies. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating inflammatory conditions.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Free Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory pathway.

- Gene Expression Modulation : Studies suggest that it may influence the expression of genes involved in inflammation and oxidative stress response.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical concentrations compared to control samples.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Study 2: Antimicrobial Efficacy

An investigation into the antimicrobial properties revealed that the compound exhibited inhibitory effects on Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Candida albicans | 100 |

Study 3: Anti-inflammatory Activity

In a murine model of inflammation, treatment with the compound resulted in a significant decrease in paw edema compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₀O₂ | |

| Molecular Weight | 208.30 g/mol | |

| CAS Registry Number | 56915-02-7 (E/Z isomers vary) | |

| Boiling Point | 52°C (0.13 Pa) |

Basic: How can researchers confirm structural identity and purity using spectroscopic methods?

Answer:

A combination of techniques is required:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 209.1542 (calc. for C₁₃H₂₀O₂) .

- IR Spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹) and conjugated ketone (~1680 cm⁻¹) .

Advanced: What strategies resolve stereochemical ambiguities in E/Z isomer synthesis?

Answer:

Q. Table 2: Isomer-Specific CAS Numbers

| Isomer | CAS Number | Configuration | Source |

|---|---|---|---|

| E | 23726-91-2 | Trans | |

| Z | 23726-92-3 | Cis |

Advanced: How can in silico modeling predict interactions with olfactory receptors?

Answer:

- Molecular Docking : Simulate binding to olfactory receptors (e.g., OR1A1) using software like AutoDock Vina. Key interactions include hydrogen bonding with the hydroxyl group and hydrophobic contacts with trimethylcyclohexene .

- Limitations :

Advanced: What causes contradictory bioactivity data, and how can methodologies address them?

Answer:

Common pitfalls include:

- Isomeric Purity : Commercial samples often contain E/Z mixtures, leading to variable bioactivity. Use chiral HPLC to verify purity .

- Assay Conditions : Oxidative degradation under high temperatures or light exposure alters activity. Stabilize samples with antioxidants (e.g., BHT) and store in amber vials .

- Species-Specific Responses : Olfactory receptor homology varies; validate findings across multiple model organisms .

Advanced: What analytical methods quantify this compound in complex matrices (e.g., plant extracts)?

Answer:

- LC-MS/MS : Reverse-phase C18 columns with MRM transitions (m/z 209 → 121 for quantification) .

- GC-MS : Derivatize the hydroxyl group (e.g., silylation) to improve volatility. Use internal standards (e.g., deuterated analogs) for calibration .

Advanced: How does the hydroxyl group influence stability under varying pH and temperature?

Answer:

- Acidic Conditions : Protonation of the hydroxyl group reduces oxidative degradation.

- Alkaline Conditions : Deprotonation increases reactivity, leading to ketone ring-opening or polymerization.

- Thermal Stability : Decomposes above 150°C; use inert atmospheres (N₂/Ar) during high-temperature experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.